2-Amino Nevirapine-d3

Description

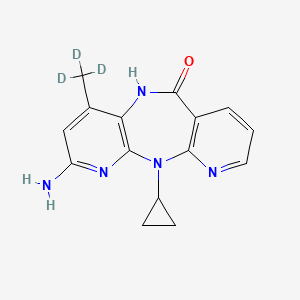

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization and Quantification of 2 Amino Nevirapine D3

Advanced Chromatographic Separation Techniques for Deuterated Analogs

Chromatographic separation is a critical first step in the analysis of 2-Amino Nevirapine-d3, ensuring that the compound is isolated from its non-deuterated counterpart, potential metabolites, and endogenous interferences within a biological sample.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the chemical purity of deuterated compounds. moravek.com The primary goal of an HPLC purity assessment is to confirm the absence of contaminants and to ensure the isotopic integrity of the labeled compound. moravek.com For nevirapine (B1678648) and its analogs, reversed-phase HPLC is commonly employed.

The process involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C8 or C18). A polar mobile phase then moves the sample through the column. moravek.com Components of the sample separate based on their relative affinities for the two phases. A UV detector is often used to monitor the column effluent, as compounds like nevirapine possess chromophores that absorb light at specific wavelengths, typically around 220 nm or 280 nm. The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. The peak area in the resulting chromatogram corresponds to the compound's concentration, allowing for the quantification of impurities. moravek.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Elutes the compounds from the column. |

| Flow Rate | 0.6-1.0 mL/min | Controls the speed of separation and retention times. |

| Detection | UV at 220 nm or 280 nm | Detects and quantifies the analyte and any impurities. |

| Internal Standard | Carbamazepine or similar compound | Used for accurate quantification by correcting for variations in injection volume. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification of Deuterated Species

For more sensitive and specific detection, HPLC is often coupled with mass spectrometry (LC-MS or LC-MS/MS). mdpi.com This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems are frequently used to achieve faster and more efficient separations. lcms.cz

After separation on the LC column, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing definitive identification of the deuterated compound and distinguishing it from its unlabeled form. mdpi.comresearchgate.net This is crucial for confirming the successful incorporation of deuterium (B1214612) atoms into the molecular structure.

Mass Spectrometric Identification of Deuterated Species and their Metabolites

Mass spectrometry (MS) is indispensable for the structural confirmation of this compound and the identification of its metabolites. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by measuring its mass with very high accuracy, confirming the presence of the three deuterium atoms. nih.gov

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure and identify metabolites. nih.gov In this technique, the protonated molecular ion of the deuterated compound (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) create a unique fragmentation pattern, or "fingerprint," for the molecule.

When analyzing metabolites, researchers look for characteristic mass shifts. For example, hydroxylation, a common metabolic pathway for nevirapine, results in an increase of 16 atomic mass units (amu) due to the addition of an oxygen atom. nih.govnih.gov For this compound, a hydroxylated metabolite would be expected to have a mass 16 amu greater than the deuterated parent compound. The fragmentation pattern of the metabolite can also provide information on the location of the metabolic modification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Significance |

|---|---|---|---|

| Nevirapine (NVP) | 267.1 | 226.1 | Characteristic fragment from loss of the cyclopropyl (B3062369) group. nih.gov |

| This compound | ~285.2 | - | Expected protonated molecule (mass depends on position of amino group and deuteration). |

| Hydroxy-NVP | 283.1 | 242.1, 161.1 | Fragments corresponding to hydroxylated nevirapine metabolites. nih.gov |

| Hydroxy-NVP-d3 | ~286.1 | - | Expected mass of a hydroxylated deuterated metabolite. |

| GSH-NVP-d3 | 575.2 | - | Mass of a glutathione (B108866) conjugate of a deuterated nevirapine analog. researchgate.net |

Application of this compound as a Stable Isotope Internal Standard in Quantitative Bioanalytical Assays

One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly those using LC-MS/MS. nih.govresearchgate.net The goal of these assays is to accurately measure the concentration of an analyte (in this case, 2-Amino Nevirapine) in a biological sample like plasma or serum.

An ideal internal standard should behave identically to the analyte during sample preparation (e.g., extraction) and analysis, but be distinguishable by the detector. crimsonpublishers.com A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the unlabeled analyte. scispace.comnih.gov This ensures that any sample loss during preparation, or any variation in ionization efficiency in the mass spectrometer (known as the matrix effect), affects both the analyte and the internal standard to the same degree. researchgate.net

Because the SIL-IS and the analyte have slightly different masses, the mass spectrometer can detect them separately. nih.gov Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response and comparing this ratio to a calibration curve. nih.gov This ratiometric approach corrects for variations and leads to highly accurate and precise measurements. researchgate.net While deuterated standards are preferred, it is noted that they can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. nih.govcrimsonpublishers.comscispace.com

| Characteristic | Description | Advantage in Bioanalysis |

|---|---|---|

| Chemical Identity | Nearly identical physicochemical properties to the analyte. crimsonpublishers.com | Co-elutes with the analyte and experiences similar extraction recovery and matrix effects. researchgate.net |

| Mass Difference | Sufficiently different in mass to be distinguished by the mass spectrometer. | Allows for simultaneous detection and quantification of both analyte and standard. nih.gov |

| Isotopic Purity | High isotopic enrichment with minimal presence of the unlabeled analyte. | Prevents interference and ensures the accuracy of the measured analyte/IS ratio. |

| Stability | Stable isotopes do not readily exchange with protons from the solvent. | Ensures the mass difference is maintained throughout the analytical process. |

Investigative Studies on the Metabolic Profile of 2 Amino Nevirapine D3

Theoretical Basis of Kinetic Isotope Effects in Biotransformation

The kinetic isotope effect (KIE) is a phenomenon that describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org In the context of drug metabolism, the deuterium (B1214612) KIE is of particular interest. nih.gov This effect is rooted in the principles of quantum mechanics and vibrational energy. wikipedia.org A chemical bond involving a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy compared to the corresponding carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to be broken. nih.govtaylorandfrancis.com

Predicted Impact of Deuteration at the 2-Amino Position on Enzyme-Mediated Biotransformation Pathways

The biotransformation of Nevirapine (B1678648) is extensive, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. drugbank.com In vitro and in vivo studies have identified CYP3A4 and CYP2B6 as the principal enzymes responsible for its Phase I metabolism, with minor contributions from other isoforms like CYP2D6. nih.govnih.gov This metabolic process results in several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (B42632), which are the main initial products. nih.gov

Table 1: Primary Phase I Metabolites of Nevirapine and Associated Enzymes

| Metabolite | Position of Hydroxylation | Primary Catalyzing Enzyme(s) |

| 2-Hydroxynevirapine | C2 position of the pyridinone ring | CYP3A4 |

| 3-Hydroxynevirapine | C3 position of the pyridinone ring | CYP2B6 |

| 8-Hydroxynevirapine | C8 position of the diazepine (B8756704) ring | Not fully characterized |

| 12-Hydroxynevirapine | Methyl group on the pyridinone ring | CYP3A4, CYP2B6 |

This table summarizes the major oxidative metabolites of Nevirapine as identified in pharmacokinetic studies. nih.gov

Deuteration at the 2-position of the Nevirapine molecule, creating 2-Amino Nevirapine-d3, is hypothesized to directly influence the rate of formation of the 2-hydroxynevirapine metabolite. The formation of this metabolite is catalyzed predominantly by CYP3A4. nih.gov The observation of a significant KIE is contingent on the C-H bond cleavage at the 2-position being a rate-limiting step in the oxidation process. nih.gov

For many P450-mediated reactions, hydrogen abstraction is at least partially rate-limiting, leading to observable KIEs. nih.govnih.gov If the mechanism of aromatic hydroxylation at the C2 position by CYP3A4 involves a direct hydrogen abstraction that is kinetically significant, the stronger C-D bond in this compound would be expected to decrease the rate of 2-hydroxylation. This would manifest as a lower clearance rate for this specific metabolic pathway. However, it is important to note that the mechanisms of P450 catalysis are complex; if the C-H bond is not broken in the rate-determining step (for example, if the formation of an epoxide intermediate is the slowest step), the KIE may be small or negligible. nih.gov The complexity and unpredictability of deuteration effects in vivo stem from a number of variables, including the specific enzyme isoform and the reaction mechanism. nih.govplos.org

A significant reduction in the rate of one metabolic pathway due to a KIE can lead to "metabolic switching" or "pathway diversion," where the drug's biotransformation is redirected towards alternative metabolic routes. taylorandfrancis.comosti.gov Since Nevirapine is metabolized at multiple sites, a decreased rate of 2-hydroxylation for this compound could enhance the formation of other metabolites. The metabolic load would shift to other accessible sites, potentially increasing the plasma concentrations of 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine. nih.gov

Table 2: Hypothesized Shift in Metabolic Profile of this compound vs. Nevirapine

| Metabolite | Relative Formation in Nevirapine (%) | Predicted Relative Formation in this compound (%) | Rationale |

| 2-Hydroxynevirapine | 35 | 15 | KIE slows down C-D bond cleavage at the 2-position. nih.gov |

| 3-Hydroxynevirapine | 25 | 35 | Metabolic switching diverts metabolism to an alternative site. osti.gov |

| 8-Hydroxynevirapine | 10 | 15 | Minor pathway becomes more significant due to pathway diversion. taylorandfrancis.com |

| 12-Hydroxynevirapine | 30 | 35 | Major alternative pathway accommodates reduced 2-hydroxylation. |

This table presents a hypothetical scenario based on the principle of metabolic switching. The percentage values are illustrative and not derived from experimental data.

Isotope exchange phenomena, where the deuterium atom is replaced by hydrogen from the surrounding medium, can also occur, though this is generally less common for C-D bonds at non-labile positions during biotransformation. acs.org

Examination of Phase II Conjugation Pathways for this compound (e.g., glucuronidation, glutathione (B108866) conjugation)

Following Phase I oxidation, Nevirapine and its hydroxylated metabolites are substrates for Phase II conjugation reactions, which facilitate their elimination. drughunter.compharmacy180.com The primary Phase II pathway for Nevirapine metabolites is glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates that are excreted in the urine. drugbank.comresearchgate.net

Additionally, a bioactivation pathway for Nevirapine involves the formation of a reactive quinone methide intermediate, which can be detoxified through conjugation with glutathione (GSH), a reaction mediated by glutathione S-transferases (GSTs). nih.govbohrium.com This pathway is particularly relevant for the 12-hydroxynevirapine metabolite. researchgate.net

Role of 2 Amino Nevirapine D3 in Mechanistic Drug Metabolism and Drug Discovery Research

Use as a Chemical Probe for Elucidating Enzyme Reaction Mechanisms

For instance, the metabolism of nevirapine (B1678648) is complex, involving multiple CYP isoforms such as CYP3A4 and CYP2B6, which produce various hydroxylated metabolites. clinpgx.org Studies on 12-d3-Nevirapine have been instrumental in dissecting these pathways. By observing the altered metabolite profile upon deuteration of the 12-methyl group, researchers can infer the role of specific enzymatic reactions. This approach helps in constructing a more precise model of how the drug is processed in the body, which is fundamental for predicting potential drug-drug interactions and metabolic liabilities.

Contributions to Understanding Metabolic Stability Concepts for Nevirapine Analogs

A key goal in drug discovery is to enhance metabolic stability, thereby improving a drug's half-life and bioavailability. Deuteration is a strategy employed to achieve this by "shielding" a molecule from metabolic attack. The study of deuterated analogs like 12-d3-Nevirapine provides critical data on the feasibility and consequences of this approach for the nevirapine scaffold.

Research has explored how deuteration at the 12-position of nevirapine impacts its metabolic fate. nih.gov By comparing the metabolic profiles of nevirapine and its deuterated counterpart, scientists can quantify the reduction in the formation of specific metabolites. This information is invaluable for designing new nevirapine analogs with improved pharmacokinetic profiles. The insights gained contribute to a broader understanding of how subtle structural modifications can significantly alter a drug's interaction with metabolic enzymes, a core concept in medicinal chemistry. elsevierpure.com

Research into Drug-Drug Interaction Mechanisms Using Deuterated Probes in In Vitro Systems

Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice. Nevirapine is known to be both a substrate and an inducer of CYP enzymes, creating a high potential for DDIs when co-administered with other drugs. clinpgx.orgnih.govdrugs.com Deuterated probes, such as 12-d3-Nevirapine, are utilized in in vitro systems, like human liver microsomes and hepatocytes, to investigate these interaction mechanisms with greater precision.

By using deuterated analogs, researchers can more clearly distinguish the metabolism of the probe from that of co-incubated drugs. This allows for a more accurate assessment of enzyme inhibition and induction. For example, studies can be designed to determine how the presence of another drug affects the metabolism of 12-d3-Nevirapine, providing specific data on which CYP isoforms are involved in the interaction. These in vitro DDI studies are crucial for regulatory submissions and for providing clinical guidance on the safe use of medications. nih.gov

Application in Proteomics Approaches to Investigate Metabolic Responses to Deuterated Analogs

Proteomics, the large-scale study of proteins, offers a powerful platform to understand the cellular response to drug treatment. When a deuterated drug analog like 12-d3-Nevirapine is introduced to a biological system, it can elicit a different metabolic and cellular response compared to the parent compound. Proteomics can be used to identify and quantify changes in protein expression that result from these differences.

For example, treating liver cells with nevirapine or its deuterated analog and subsequently analyzing the cellular proteome can reveal alterations in the expression of drug-metabolizing enzymes, stress response proteins, and other cellular machinery. nih.gov This approach can provide a global view of the cellular consequences of altering a drug's metabolic pathway through deuteration. Such studies can uncover novel mechanisms of drug action or toxicity and help in the development of safer and more effective therapeutic agents.

Future Perspectives in Deuterated Nevirapine Analog Research

Computational Approaches to Predict Metabolism and Kinetic Isotope Effects

Computational modeling plays an increasingly vital role in modern drug discovery and development, offering predictive insights that can guide laboratory research. alfa-chemistry.com In the realm of deuterated compounds like 2-Amino Nevirapine-d3, computational approaches are particularly valuable for predicting metabolic pathways and the magnitude of the kinetic isotope effect (KIE). The KIE is a quantum mechanical phenomenon where the heavier mass of deuterium (B1214612) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. tandfonline.com This stronger bond can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Advanced computational tools can be employed to simulate the interaction of deuterated nevirapine (B1678648) analogs with metabolic enzymes. alfa-chemistry.com Molecular docking and molecular dynamics simulations can predict the binding affinity and orientation of these analogs within the active site of CYP enzymes, such as CYP3A4 and CYP2B6, which are known to metabolize nevirapine. nih.govacs.org These simulations help identify which positions on the nevirapine molecule are most susceptible to metabolism and, therefore, are prime candidates for deuteration. nih.gov

The predictive power of these computational models can streamline the drug development process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov This not only saves time and resources but also allows for a more rational design of deuterated drugs with improved pharmacokinetic properties. alfa-chemistry.com

| Computational Method | Application in Deuterated Nevirapine Analog Research | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode of deuterated analogs in CYP enzyme active sites. nih.gov | Binding affinity and orientation, identification of metabolic hotspots. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the drug and the enzyme over time. alfa-chemistry.com | Stability of the drug-enzyme complex, conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction of metabolism (C-D bond cleavage). youtube.com | Estimation of the kinetic isotope effect (KIE), prediction of reaction rates. |

| Pharmacokinetic (PK) Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of the deuterated drug. alfa-chemistry.com | Predicted changes in half-life, clearance, and overall drug exposure. |

Development of Advanced In Vitro Models for Deuterated Compound Metabolism Studies (e.g., 3D human hepatocyte-like cell cultures)

While computational models provide valuable predictions, experimental validation is crucial. Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in fully recapitulating the complexity of the human liver. nih.gov The development of advanced in vitro models, particularly three-dimensional (3D) human hepatocyte-like cell (HLC) cultures, offers a more physiologically relevant system for studying the metabolism of deuterated compounds. frontiersin.orgnih.gov

These 3D culture systems, which include spheroids and organoids, promote cell-cell interactions and create a microenvironment that more closely mimics the in vivo liver architecture. frontiersin.org This leads to enhanced expression and activity of drug-metabolizing enzymes and transporters compared to conventional 2D cultures. nih.govoup.com For studying deuterated nevirapine analogs, these models can provide more accurate data on metabolic stability and the formation of various metabolites.

HLCs derived from human induced pluripotent stem cells (iPSCs) are a particularly promising cell source for these 3D models. frontiersin.org They offer the potential for a renewable supply of human hepatocytes and can even be derived from specific patient populations, opening the door to personalized medicine approaches in drug metabolism studies. nih.gov

Using these advanced in vitro models, researchers can investigate key aspects of deuterated nevirapine analog metabolism:

Metabolic Stability: By incubating the deuterated compound with 3D HLC cultures and measuring its disappearance over time, a more accurate assessment of its metabolic stability can be obtained.

Metabolite Profiling: These models can be used to identify and quantify the full spectrum of metabolites formed from the deuterated analog, providing insights into potential metabolic switching.

Enzyme Contribution: By using specific chemical inhibitors or genetically modified HLCs, the contribution of individual CYP enzymes to the metabolism of the deuterated compound can be determined.

The data generated from these advanced in vitro models can be used to refine and validate the initial computational predictions, creating a powerful iterative cycle of in silico and in vitro research that can accelerate the development of optimized deuterated nevirapine analogs.

| Model | Advantages | Limitations |

|---|---|---|

| Liver Microsomes | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism. | Lack of cellular context, limited phase II metabolism, do not account for drug transport. |

| 2D Hepatocyte Cultures | Intact cellular system, includes both phase I and phase II metabolism. | Rapid decline in metabolic enzyme expression and function. nih.gov |

| 3D Human Hepatocyte-like Cell (HLC) Cultures | More physiologically relevant, maintain metabolic function for longer periods, potential for patient-specific models. frontiersin.orgnih.govfrontiersin.org | More complex and costly to establish, potential for variability between different HLC lines. |

Broader Implications of Deuteration for Understanding Drug Disposition Pathways

The study of deuterated nevirapine analogs has broader implications that extend beyond the optimization of this specific drug. Deuteration serves as a powerful mechanistic probe to elucidate the fundamental principles of drug disposition—how a drug is absorbed, distributed, metabolized, and excreted by the body. juniperpublishers.com

Identify Rate-Limiting Steps: A significant KIE upon deuteration of a specific position indicates that the cleavage of the C-H bond at that site is a rate-limiting step in the drug's metabolism. nih.govnih.gov This information is invaluable for understanding the drug's metabolic fate.

Uncover Metabolic Switching: Observing an increase in the formation of certain metabolites following deuteration at a different site provides direct evidence of metabolic switching. nih.gov This highlights the intricate interplay between different metabolic pathways and the adaptability of the body's drug-metabolizing enzyme systems.

Probe Mechanisms of Drug-Induced Toxicity: If a particular metabolite is associated with toxicity, deuteration can be used to reduce its formation and assess the impact on safety. juniperpublishers.com This can help to establish a clearer link between specific metabolic pathways and adverse drug reactions. For instance, the metabolism of nevirapine at the 12-methyl position has been linked to idiosyncratic drug reactions. jedlampelab.org Deuteration at this position (12-d3-NVP) has been shown to reduce the formation of the 12-hydroxy metabolite and improve hepatocyte viability in preclinical studies. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2-Amino Nevirapine-d3 in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., nevirapine-d3) to ensure precision. Calibrate with reference standards characterized by NMR, HPLC, and mass spectrometry to confirm purity (>99%) and isotopic enrichment. Validate the method per ICH guidelines, including specificity, linearity (1–1000 ng/mL), and recovery rates (85–115%) .

Q. How is this compound synthesized, and what are the critical purity checkpoints?

- Methodological Answer : Synthesize via isotopic exchange using deuterated reagents (e.g., D₂O or deuterated amines). Monitor reaction progress via thin-layer chromatography (TLC) and confirm deuteration efficiency via mass spectrometry. Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and residual solvent analysis (GC-MS). Critical checkpoints include isotopic purity (>98% deuterium incorporation) and absence of non-deuterated byproducts .

Q. What structural features of this compound influence its role as an internal standard in pharmacokinetic studies?

- Methodological Answer : The deuterated 2-amino group minimizes metabolic interference while retaining physicochemical properties (e.g., logP, pKa) comparable to the non-deuterated compound. This ensures co-elution with the analyte in chromatographic separations, reducing matrix effects. Confirm structural integrity via X-ray crystallography or nuclear Overhauser effect (NOE) NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use multivariate analysis (ANOVA or principal component analysis) to identify degradation pathways (e.g., hydrolysis of the amino group). Cross-validate findings using orthogonal techniques: LC-MS for degradants and isothermal microcalorimetry for thermodynamic stability .

Q. What experimental designs optimize the detection of this compound in complex matrices like cerebral spinal fluid (CSF)?

- Methodological Answer : Implement a solid-phase extraction (SPE) protocol with mixed-mode sorbents to enhance recovery from CSF. Optimize ionization parameters (e.g., ESI+ vs. APCI) for LC-MS/MS to mitigate ion suppression. Include a deuterated analogue of the analyte as a surrogate internal standard to correct for extraction variability .

Q. How does the 2-amino group in Nevirapine-d3 participate in hydrogen-bonding interactions with enzymatic targets?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., HIV-1 reverse transcriptase). Validate interactions via site-directed mutagenesis of residues predicted to hydrogen-bond with the 2-amino group (e.g., Ser429 in GTPase models). Compare binding affinities using surface plasmon resonance (SPR) for wild-type vs. mutant enzymes .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments assessing hepatotoxicity. Include Bayesian hierarchical models to account for inter-individual variability in metabolizing enzyme expression .

Q. How should researchers document and validate contradictory findings in this compound metabolite profiling?

- Methodological Answer : Adopt the PRISMA framework for systematic literature reviews to identify conflicting data. Replicate experiments under standardized conditions (e.g., ISO 17025) and use high-resolution MS (HRMS) to confirm metabolite structures. Publish raw datasets in repositories like MetaboLights to enable independent verification .

Methodological Considerations

- Data Validation : Cross-check results with orthogonal assays (e.g., ELISA for protein binding, LC-MS for small molecules) .

- Ethical Compliance : Ensure studies using human samples adhere to institutional review board (IRB) protocols, including informed consent and data anonymization .

- Reproducibility : Provide detailed SOPs for synthesis and analysis, including batch-specific certificates of analysis (COA) for reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.